(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid
- (3S,4R)-1-(tert-butoxycarbonyl)-3-ethylpiperidine-4-carboxylic acid
- (3S,4R)-1-(tert-butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid
Uniqueness
(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 |
InChI Key |
KHCTXOGRWQLHBK-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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